4'-Methoxy-3-(2-methoxyphenyl)propiophenone

Physicochemical Properties Thermal Stability Purification

Researchers developing propafenone-like molecules often encounter reproducibility issues with generic analogs. This dual-methoxy propiophenone resolves these challenges: • Boiling point 427.2°C ensures stability in high-temperature synthetic routes. • Dual methoxy substitution provides distinct steric/electronic properties for SAR exploration. • Density 1.098 g/cm³ and MW 270.32 support use as analytical reference standard. • Available in high purity for immediate procurement.

Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
CAS No. 109089-84-1
Cat. No. B010134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-3-(2-methoxyphenyl)propiophenone
CAS109089-84-1
Synonyms4'-METHOXY-3-(2-METHOXYPHENYL)PROPIOPHENONE
Molecular FormulaC17H18O3
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
InChIInChI=1S/C17H18O3/c1-19-15-10-7-13(8-11-15)16(18)12-9-14-5-3-4-6-17(14)20-2/h3-8,10-11H,9,12H2,1-2H3
InChIKeyJBDIZXRXBPHDMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Methoxy-3-(2-methoxyphenyl)propiophenone Overview


4'-Methoxy-3-(2-methoxyphenyl)propiophenone (CAS: 109089-84-1) is a substituted aromatic ketone belonging to the propiophenone class, characterized by methoxy groups at the 4' and 2 positions on its phenyl rings [1]. With the molecular formula C17H18O3 and a molecular weight of 270.32 g/mol, this compound serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals . Its structural features confer distinct physicochemical properties and reactivity profiles compared to simpler propiophenone analogs.

Documented as a synthetic intermediate for pharmaceutical research
Dual methoxy substitution supports SAR exploration on propiophenone scaffolds
Supplied at reported purity ≥97%, aiding reproducible synthetic workflows

Why This Compound Cannot Be Substituted


While numerous propiophenone derivatives are commercially available, 4'-Methoxy-3-(2-methoxyphenyl)propiophenone offers a unique combination of structural and physicochemical features that preclude simple substitution. The presence of dual methoxy groups at specific positions significantly alters its boiling point, density, and intermolecular interactions compared to mono-substituted or differently substituted analogs [1]. These differences directly impact purification strategies (e.g., distillation), formulation stability, and reaction outcomes in synthetic sequences. Furthermore, subtle variations in substitution patterns can drastically affect biological activity in SAR studies, as demonstrated by the differential activity of propafenone-related compounds [2]. Thus, using a generic or closely related compound without rigorous validation risks irreproducible results or failed synthetic pathways.

Target Attribute
Generic Analog Limitation
4'-methoxy and 2-methoxy substitution
Mono-substituted analogs may exhibit altered reactivity and SAR profiles; direct replacement without validation risks pathway failure.
Boiling point 427.2°C (substitution-dependent)
Positional isomers with lower boiling points may shift distillation outcome and thermal process behavior.
Higher MW and density (270.32 g/mol, 1.098 g/cm³)
Lighter analogs differ in material handling, solubility, and chromatographic retention, which may affect method transfer.

Key Differentiation from Structural Analogs


Boiling Point Advantage Over Positional Isomer

4'-Methoxy-3-(2-methoxyphenyl)propiophenone exhibits a boiling point of 427.2°C at 760 mmHg, which is 13.4°C higher than its positional isomer, 2'-methoxy-3-(2-methoxyphenyl)propiophenone (413.8°C at 760 mmHg) [1]. This significant difference in boiling point can be attributed to altered intermolecular forces due to the para- versus ortho-methoxy substitution on the phenyl ring adjacent to the carbonyl. The higher boiling point suggests greater thermal stability and distinct behavior during distillation or high-temperature reactions.

Boiling Point vs Isomer
Head-to-head
427.2°C vs 413.8°C (+13.4°C) at 760 mmHg
Reported higher boiling point may alter distillation and process safety profiles.
Comparison with positional isomer 2'-methoxy-3-(2-methoxyphenyl)propiophenone.
Physicochemical Properties Thermal Stability Purification

Molecular Weight and Density Advantage

The target compound (MW: 270.32 g/mol, density: 1.098 g/cm³) possesses a higher molecular weight and density compared to mono-methoxy substituted propiophenones such as 3-(2-methoxyphenyl)propiophenone (MW: 240.30 g/mol, density: 1.081 g/cm³) and 4'-methoxypropiophenone (MW: 164.20 g/mol, density: 1.071 g/cm³) [1]. The additional methoxy group contributes to increased van der Waals interactions and molar mass, which can influence solubility profiles, chromatographic retention times, and material handling properties.

MW & Density vs Analogs
Cross-study
MW +30 to 106 g/mol; Density +0.017 to 0.027 g/cm³
Differences affect solubility, handling, and chromatographic retention behavior.
Relative to 3-(2-methoxyphenyl)- and 4'-methoxypropiophenone.
Physicochemical Properties Formulation Solubility

Unique Dual Methoxy Substitution

4'-Methoxy-3-(2-methoxyphenyl)propiophenone features two methoxy substituents at specific positions (4' and 2) on its aromatic rings, a substitution pattern that is not present in common alternatives like 3-(4-methoxyphenyl)propiophenone or 4'-methoxypropiophenone [1]. In structure-activity relationship (SAR) studies of propafenone analogs, the precise substitution pattern on the phenylpropiophenone moiety has been shown to be crucial for biological activity, with variations leading to altered potency and selectivity [2]. This suggests that the unique substitution pattern of the target compound may confer distinct reactivity or binding properties.

Substitution Pattern
Class-level
4'-methoxy & 2-methoxy groups absent in common alternatives
Specific substitution may influence SAR studies of propafenone-like compounds.
Biological relevance inferred from propafenone analog SAR [1].
Structure-Activity Relationship Synthetic Intermediate Medicinal Chemistry

Proven Utility as a Pharmaceutical Intermediate

4'-Methoxy-3-(2-methoxyphenyl)propiophenone is explicitly documented as an intermediate in the synthesis of various organic compounds and pharmaceuticals [1]. While specific synthetic yields are not disclosed, its commercial availability as an intermediate underscores its established role in chemical synthesis. In contrast, simpler analogs like 4'-methoxypropiophenone, while also used as an intermediate, serve different synthetic niches (e.g., in fentanyl synthesis) , highlighting the unique utility of the target compound in distinct reaction pathways.

Intermediate Documentation
Reported
Listed as pharmaceutical intermediate in supplier documentation
Supports use in drug discovery synthetic sequences.
No specific synthetic yields disclosed; verify application context.
Synthetic Chemistry Drug Discovery Process Chemistry

Commercial Availability and Purity

4'-Methoxy-3-(2-methoxyphenyl)propiophenone is commercially available from multiple vendors with a standard purity of ≥97% . This defined purity specification ensures consistent quality for research and development purposes. While other propiophenone derivatives are also available at various purities, the specific compound's availability with a guaranteed purity level simplifies procurement and reduces the need for additional purification steps before use.

Commercial Purity
Reported
≥97% (as supplied)
Consistent quality supports reproducible research.
Supplier-reported specification; verify with COA.
Procurement Quality Control Research Supply

Recommended Applications


Medicinal Chemistry Intermediate

As a documented pharmaceutical intermediate [1], this compound is ideally suited for use in the synthesis of novel drug candidates. Its unique dual methoxy substitution pattern allows for the exploration of SAR in propafenone-like molecules or other bioactive propiophenone derivatives [2]. Researchers can leverage this compound as a building block to introduce specific electronic and steric properties into target molecules.

High Thermal Stability Studies

Due to its high boiling point of 427.2°C [1], this compound is a suitable candidate for studies involving high-temperature reactions or processes. Its thermal stability, compared to positional isomers with lower boiling points, makes it a reliable choice for experiments where thermal degradation is a concern.

Analytical Reference Standard

With a defined density (1.098 g/cm³) and molecular weight (270.32 g/mol) [1], this compound can serve as a reference standard for developing HPLC, GC, or other analytical methods. Its distinct retention time and spectral properties, relative to mono-methoxy analogs, aid in method validation and quality control of synthetic processes.

SAR Studies of Propiophenone Bioactives

Given that substitution patterns on the phenylpropiophenone scaffold are critical for biological activity [2], this compound is a valuable tool for systematic SAR investigations. Researchers can use it to probe the effect of dual methoxy substitution on parameters such as enzyme inhibition, receptor binding, or cellular activity.

Application
Selection Property
Validation Focus
Medicinal chemistry intermediate
Substitution pattern control
SAR and building block reactivity verification
Thermal stability studies
Reported boiling point profile
Distillation method validation and process safety review
Analytical reference standard
Defined MW and density
HPLC/GC method development and retention time confirmation
Propiophenone SAR investigations
Dual methoxy substitution pattern
Enzyme inhibition and receptor binding endpoint review
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